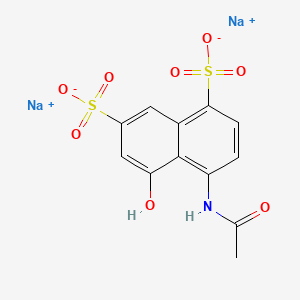

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate

CAS No.: 83763-32-0

Cat. No.: VC18471004

Molecular Formula: C12H9NNa2O8S2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83763-32-0 |

|---|---|

| Molecular Formula | C12H9NNa2O8S2 |

| Molecular Weight | 405.3 g/mol |

| IUPAC Name | disodium;4-acetamido-5-hydroxynaphthalene-1,7-disulfonate |

| Standard InChI | InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-9-2-3-11(23(19,20)21)8-4-7(22(16,17)18)5-10(15)12(8)9;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |

| Standard InChI Key | UAIOLVXRKBZLFO-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)NC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

Disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate is systematically named according to IUPAC conventions as disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulfonate. Its molecular formula is C₁₂H₉NNa₂O₈S₂, with a molecular weight of 405.30 g/mol (calculated from atomic masses). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 83763-32-0 |

| ECHA Registration Number | 280-717-5 |

| InChI | UAIOLVXRKBZLFO-UHFFFAOYSA-L |

| SMILES | [Na+].[Na+].c1(ccc(c2c(cc(cc12)S(=O)(=O)[O-])O)NC(=O)C)S(=O)(=O)[O-] |

The compound’s structure features a naphthalene backbone substituted with an acetylamino group at position 4, a hydroxyl group at position 5, and sulfonate groups at positions 1 and 7. This arrangement enhances water solubility due to the ionic sulfonate groups while enabling hydrogen bonding via the hydroxyl and acetylamino moieties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of disodium 4-(acetylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves sequential functionalization of naphthalene:

-

Nitration: Introduction of a nitro group at position 4 via electrophilic aromatic substitution using nitric acid.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

-

Acetylation: Treatment with acetic anhydride acetylates the amine to form the acetylamino group.

-

Sulfonation: Sulfonic acid groups are introduced at positions 1 and 7 using fuming sulfuric acid.

-

Neutralization: Reaction with sodium hydroxide yields the disodium salt .

Key challenges include regioselectivity during sulfonation and avoiding over-acetylation. Purification often involves recrystallization from aqueous ethanol.

Industrial Manufacturing

Industrial production scales the above steps using continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Process parameters such as temperature (80–120°C for sulfonation) and pH (maintained at 8–9 during neutralization) are tightly controlled. Environmental considerations include recycling sulfuric acid and minimizing sodium sulfate waste.

Physicochemical Properties

The compound’s solubility and stability make it suitable for aqueous applications, while its ionic nature facilitates interactions with metal ions and polar substrates.

Applications and Functional Utility

Industrial Uses

-

Textile Dyeing: Acts as an intermediate for azo dyes, where it serves as a diazo component. The sulfonate groups improve water solubility and fabric affinity.

-

Metal Complexation: Forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enabling use in catalytic systems or as a mordant in dyeing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume